

Neuroprotective Properties of BMS-191095 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: BMS-191095 hydrochloride

Cat. No.: B3340025

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Abstract

BMS-191095 hydrochloride is a potent and selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. Preclinical studies have demonstrated its significant neuroprotective effects in models of cerebral ischemia. This technical guide provides an indepth overview of the neuroprotective properties of BMS-191095, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for ischemic stroke and other neurodegenerative conditions.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, leads to a complex cascade of events culminating in neuronal cell death and neurological deficits. A key area of therapeutic research is the identification of neuroprotective agents that can mitigate this damage. BMS-191095 has emerged as a promising candidate due to its selective action on mitochondrial ATP-sensitive potassium (mitoKATP) channels, which play a crucial role in cellular protection against ischemic injury. Unlike first-generation KATP channel openers, BMS-191095 exhibits cardioprotective and neuroprotective effects with minimal hemodynamic side effects, making it a compound of significant interest.[1][2][3] This document serves as a comprehensive resource on the neuroprotective attributes of BMS-191095 hydrochloride.



Mechanism of Action

The primary mechanism underlying the neuroprotective effects of BMS-191095 is the activation of mitoKATP channels.[4] This initiates a signaling cascade that confers neuronal resistance to ischemic stress.

The proposed signaling pathway is as follows:

- mitoKATP Channel Opening: BMS-191095 selectively binds to and opens ATP-sensitive potassium channels located on the inner mitochondrial membrane.
- Mitochondrial Depolarization: The opening of these channels leads to an influx of K+ ions into the mitochondrial matrix, causing a partial and transient depolarization of the mitochondrial membrane.[5]
- PKC Activation and Reduced Free Radical Production: This depolarization is linked to the
 activation of Protein Kinase C (PKC) isoforms and results in the attenuation of free radical
 production during periods of neuronal stress.[5] In preconditioned neurons treated with BMS191095, glutamate-induced free-radical production was reported to be abolished.[5]

This sequence of events ultimately leads to a state of neuronal preconditioning, rendering the neurons more resilient to subsequent ischemic insults.



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Caption: Proposed signaling pathway of BMS-191095 neuroprotection.

Quantitative Data Summary

The neuroprotective efficacy of BMS-191095 has been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vivo Neuroprotective Efficacy of BMS-191095 in a Rat Model of Transient Focal Cerebral Ischemia



Treatment Group	Dose	Administrat ion Time	Infarct Volume Reduction (Total)	Infarct Volume Reduction (Cortical)	Reference
BMS-191095	25 μg (i.c.v.)	24 hours before MCAO	32%	38%	[6]
BMS-191095	2.5 μg or 25 μg (i.c.v.)	30 or 60 minutes before MCAO	No significant effect	No significant effect	[6]

^{*}MCAO: Middle Cerebral Artery Occlusion; i.c.v.: intracerebroventricular

Table 2: In Vitro Efficacy of BMS-191095 on Human

Platelet Aggregation

Agonist	IC50 (μM)	Reference
Collagen	63.9	[7]
Thrombin	104.8	[7]

^{*}IC50: Half-maximal inhibitory concentration. The inhibition of platelet aggregation can be a contributing factor to neuroprotection in ischemic stroke.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the literature on BMS-191095.

Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This in vivo model is widely used to mimic ischemic stroke.

Objective: To assess the neuroprotective effect of BMS-191095 on infarct volume following transient focal cerebral ischemia.



Materials:

- Male Wistar rats (250-300g)
- BMS-191095 hydrochloride
- Vehicle (e.g., saline or DMSO)
- Anesthetic (e.g., isoflurane)
- 4-0 monofilament nylon suture with a rounded tip
- Surgical instruments
- 2,3,5-triphenyltetrazolium chloride (TTC) stain
- · Image analysis software

Procedure:

- Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor body temperature and maintain at 37°C.
- Surgical Procedure:
 - Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
 - Ligate the CCA proximally and the ECA distally.
 - Introduce the 4-0 monofilament nylon suture into the ECA and advance it into the ICA until
 it occludes the origin of the middle cerebral artery (MCA).
- Drug Administration: Administer BMS-191095 or vehicle at the desired dose and time point (e.g., 24 hours prior to MCAO via intracerebroventricular injection).
- Ischemia and Reperfusion: Maintain the occlusion for a specified period (e.g., 90 minutes).
 After the ischemic period, withdraw the suture to allow for reperfusion.

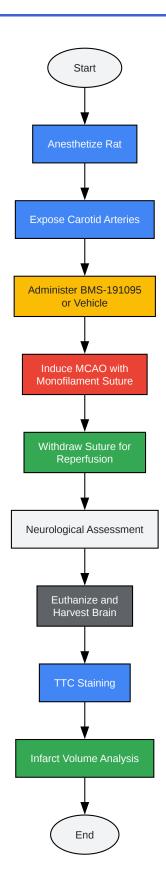






- Neurological Assessment: At various time points post-reperfusion, assess neurological deficits using a standardized scoring system.
- Infarct Volume Measurement: After a set survival period (e.g., 48 or 72 hours), euthanize the animal and perfuse the brain.
 - Section the brain into coronal slices (e.g., 2 mm thick).
 - Immerse the slices in a 2% TTC solution. Viable tissue will stain red, while infarcted tissue will remain white.
 - Capture images of the stained sections and use image analysis software to quantify the infarct volume.





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Caption: Experimental workflow for the MCAO model.



Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This in vitro model simulates the conditions of ischemia in a controlled cellular environment.

Objective: To evaluate the direct neuroprotective effects of BMS-191095 on neuronal survival following an ischemic-like insult.

Materials:

- Primary cortical or hippocampal neuronal cultures
- BMS-191095 hydrochloride
- Vehicle (e.g., DMSO)
- Glucose-free balanced salt solution (BSS)
- Hypoxia chamber (95% N2, 5% CO2)
- Cell viability assays (e.g., LDH release assay, MTT assay, or live/dead staining)

Procedure:

- Cell Culture: Plate primary neurons and culture for a sufficient period to allow for maturation (e.g., 7-10 days in vitro).
- Pre-treatment: Treat the neuronal cultures with various concentrations of BMS-191095 or vehicle for a specified duration (e.g., 30 minutes for acute preconditioning or 24 hours for delayed preconditioning).
- Induction of OGD:
 - Wash the cultures with glucose-free BSS.
 - Place the cultures in the hypoxia chamber for a defined period (e.g., 60-90 minutes).



- Reperfusion: Remove the cultures from the hypoxia chamber, replace the glucose-free BSS with normal culture medium, and return to a normoxic incubator.
- Assessment of Cell Viability: At a set time point after reperfusion (e.g., 24 hours), assess neuronal viability using a chosen assay.
 - LDH Assay: Measure the release of lactate dehydrogenase from damaged cells into the culture medium.
 - MTT Assay: Assess the metabolic activity of viable cells.
 - Live/Dead Staining: Use fluorescent dyes (e.g., calcein-AM and ethidium homodimer-1) to visualize live and dead cells, respectively.

Preclinical and Clinical Status

The available literature strongly supports the neuroprotective potential of BMS-191095 in preclinical models of ischemic stroke. Its selective mechanism of action on mitoKATP channels offers a promising therapeutic window with a potentially favorable side-effect profile compared to non-selective KATP channel openers.

To date, there is no publicly available information on clinical trials of **BMS-191095 hydrochloride** for neuroprotective indications. Further investigation is warranted to translate these promising preclinical findings into clinical applications.

Conclusion

BMS-191095 hydrochloride demonstrates robust neuroprotective properties in preclinical models of cerebral ischemia, primarily through the activation of mitochondrial ATP-sensitive potassium channels. The data summarized in this guide highlight its potential as a therapeutic agent for ischemic stroke. The detailed experimental protocols provided herein are intended to facilitate further research into the mechanisms and applications of this compound in the field of neuroprotection. Continued investigation is essential to determine its safety and efficacy in a clinical setting.



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